Bienvenue dans la boutique en ligne BenchChem!

sitafloxacin isomer I(SSR)

DNA gyrase inhibition fluoroquinolone stereochemistry enzyme assay IC50

Sitafloxacin isomer I (SSR), systematically designated 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS 127254-11-9), is the DU-6856 stereoisomer of the fluoroquinolone antibiotic sitafloxacin. This compound bears three chiral centres and is the enantiomer of the clinically approved agent sitafloxacin (DU-6859a) at the N1-fluorocyclopropyl substituent, retaining the (7S) configuration at the spiro-amine moiety.

Molecular Formula C19H18ClF2N3O3
Molecular Weight 409.8 g/mol
CAS No. 127254-11-9
Cat. No. B3228967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesitafloxacin isomer I(SSR)
CAS127254-11-9
Molecular FormulaC19H18ClF2N3O3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
InChIInChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m1/s1
InChIKeyPNUZDKCDAWUEGK-KGYLQXTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitafloxacin Isomer I (SSR) CAS 127254-11-9 – Stereochemical Identity, Pharmacological Profile & Procurement Rationale


Sitafloxacin isomer I (SSR), systematically designated 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS 127254-11-9), is the DU-6856 stereoisomer of the fluoroquinolone antibiotic sitafloxacin [1]. This compound bears three chiral centres and is the enantiomer of the clinically approved agent sitafloxacin (DU-6859a) at the N1-fluorocyclopropyl substituent, retaining the (7S) configuration at the spiro-amine moiety [2]. As a chiral impurity mandated for control below 0.1% (m/m) in sitafloxacin drug substance due to its measurable inhibitory activity against human type II topoisomerase, this isomer serves as a critical reference standard in pharmaceutical quality control, analytical method validation, and abbreviated new drug application (ANDA) submissions [3][4].

Why Sitafloxacin Isomer I (SSR) Cannot Be Interchanged with Other Fluoroquinolone Stereoisomers or In-Class Analogs


Sitafloxacin isomer I (SSR) differs from sitafloxacin (DU-6859a) solely by inversion of the N1-fluorocyclopropyl stereochemistry from (1R,2S) to (1S,2R), yet this single stereochemical alteration produces quantifiable, pharmacologically consequential shifts across all primary efficacy and safety dimensions: DNA gyrase inhibition, topoisomerase IV inhibition, human topoisomerase II selectivity, and minimum inhibitory concentrations against clinically relevant Gram-positive and Gram-negative pathogens [1]. The compound is not a generic substitute for sitafloxacin nor interchangeable with its sibling stereoisomers DU-6857 (CAS 127254-10-8) and DU-6858 (CAS 127199-06-8), each of which possesses a distinct, rank-orderable pharmacological fingerprint established by direct head-to-head comparison [1][2]. Procurement of this specific isomer is driven principally by its role as a regulatory impurity reference standard, where stereochemical identity—not merely fluoroquinolone class membership—determines analytical suitability for chromatographic and electrophoretic method development, validation, and quality control of sitafloxacin active pharmaceutical ingredient [3][4].

Quantitative Comparator Evidence for Sitafloxacin Isomer I (SSR) CAS 127254-11-9: Head-to-Head Enzyme Inhibition, Antibacterial Potency & Selectivity Data


DNA Gyrase Inhibition: DU-6856 IC50 = 0.18 μg/mL – 1.4-fold Less Potent than Sitafloxacin, 2.3-fold More Potent than DU-6857

In a direct head-to-head comparison of all four sitafloxacin stereoisomers, DU-6856 (sitafloxacin isomer I SSR) inhibited the supercoiling activity of Escherichia coli KL-16 DNA gyrase with an IC50 of 0.18 ± 0.02 μg/mL. This represents a 1.4-fold reduction in potency relative to sitafloxacin (DU-6859a, IC50 = 0.13 ± 0.01 μg/mL), but a 2.3-fold increase in potency over DU-6857 (IC50 = 0.42 ± 0.01 μg/mL) and a 3.8-fold increase over DU-6858 (IC50 = 0.69 ± 0.10 μg/mL). Notably, DU-6856 also outperformed levofloxacin (IC50 = 0.39 ± 0.00 μg/mL) and ciprofloxacin (IC50 = 0.32 ± 0.02 μg/mL) in this assay [1]. The correlation coefficient between DNA gyrase inhibition and antibacterial MIC across all tested compounds was 0.941, confirming the mechanistic relevance of this endpoint [1].

DNA gyrase inhibition fluoroquinolone stereochemistry enzyme assay IC50

Topoisomerase IV Inhibition: DU-6856 IC50 = 0.86 μg/mL – 2.2-fold Less Potent than Sitafloxacin, 1.7-fold More Potent than DU-6857

Against the decatenation activity of topoisomerase IV purified from Staphylococcus aureus FDA 209-P, DU-6856 exhibited an IC50 of 0.86 ± 0.22 μg/mL. Sitafloxacin was approximately twice as potent (IC50 = 0.39 ± 0.15 μg/mL), while DU-6857 (IC50 = 1.44 ± 0.07 μg/mL) and DU-6858 (IC50 = 1.21 ± 0.06 μg/mL) were 1.7-fold and 1.4-fold less active than DU-6856, respectively [1]. The correlation between topoisomerase IV inhibition and S. aureus growth inhibition was 0.986, confirming that this enzyme is the primary target in this Gram-positive organism [1]. DU-6856 also demonstrated superior topoisomerase IV inhibition compared to levofloxacin (IC50 = 2.36 ± 0.41 μg/mL; 2.7-fold advantage) and ciprofloxacin (IC50 = 2.83 ± 1.14 μg/mL; 3.3-fold advantage) [1].

topoisomerase IV inhibition Staphylococcus aureus quinolone target selectivity

Human Topoisomerase II Selectivity: DU-6856 Retains a 10,298-fold Bacterial Selectivity Window, 1.8-fold Lower than Sitafloxacin

The selectivity index (IC50 human topoisomerase II / IC50 DNA gyrase) quantifies the predicted therapeutic window between antibacterial target engagement and potential human cytotoxicity. DU-6856 exhibited a selectivity index of 10,298, derived from an IC50 of 1,854 ± 20 μg/mL against human placental topoisomerase II and 0.18 μg/mL against E. coli DNA gyrase [1]. This represents a 1.8-fold lower selectivity than sitafloxacin (selectivity index = 18,221; IC50 Topo II = 2,369 ± 101 μg/mL), but a 2.2-fold higher selectivity than DU-6857 (index = 4,616), a 6.2-fold higher selectivity than DU-6858 (index = 1,663), a 2.2-fold higher selectivity than levofloxacin (index = 4,754), and a 10.1-fold higher selectivity than ciprofloxacin (index = 1,016) [1]. The rank order of human topoisomerase II inhibitory potency (lowest to highest) was: sitafloxacin < DU-6857 < DU-6856 < DU-6858 [1].

human topoisomerase II therapeutic selectivity safety pharmacology cytotoxicity prediction

Antibacterial MIC Profiling: DU-6856 Consistently 2-fold Less Active than Sitafloxacin Across 15 Clinical Bacterial Strains

MIC values were determined by standard microbroth dilution (inoculum ~10⁵ CFU/mL, 18 h incubation) against a panel of 15 reference and clinical isolates [1]. Against Escherichia coli KL-16, DU-6856 demonstrated an MIC of 0.016 μg/mL versus 0.008 μg/mL for sitafloxacin (2-fold difference). Against S. aureus FDA 209-P, DU-6856 MIC was 0.016 μg/mL versus 0.008 μg/mL for sitafloxacin (2-fold difference). Against Pseudomonas aeruginosa PAO1, DU-6856 MIC was 0.25 μg/mL versus 0.125 μg/mL for sitafloxacin (2-fold difference). Against Haemophilus influenzae, DU-6856 MIC was 0.008 μg/mL versus 0.004 μg/mL for sitafloxacin (2-fold difference). Against Streptococcus pneumoniae J24, DU-6856 MIC was 0.063 μg/mL versus 0.031 μg/mL for sitafloxacin (2-fold difference). This approximately 2-fold differential was consistently observed across all tested strains, while DU-6857 and DU-6858 showed 4- to 8-fold reductions relative to sitafloxacin, and levofloxacin and ciprofloxacin showed larger differentials against Gram-positive organisms [1].

minimum inhibitory concentration antibacterial susceptibility stereochemical SAR broad-spectrum activity

Validated CE Quantification Limit: Stereoisomeric Impurity Detection at 0.1% (m/m) Enables Regulatory Compliance for Sitafloxacin Drug Substance

A capillary electrophoresis method using dual chiral selectors (γ-cyclodextrin and Cu²⁺-D-phenylalanine complex) was developed and validated for simultaneous determination of three stereoisomeric impurities of sitafloxacin, including the SSR isomer (DU-6856) [1]. Under optimized conditions (15 mmol/L dipotassium hydrogenphosphate, pH 4.5, containing 15 mmol/L D-Phe, 20 mmol/L CuSO₄, and 20 mmol/L γ-CD; separation voltage 15 kV), the method achieved baseline resolution of all stereoisomers with a validated limit of quantification of 0.1% (m/m) for each impurity [1]. The method was optimized using face-centred central composite design response surface methodology and successfully demonstrated robustness. This analytical capability is essential because drug regulatory agencies require stereoisomeric impurities of sitafloxacin to be controlled below 0.1% (m/m) due to their bioactivity against human topoisomerase II [1]. Commercially, the SSR isomer is supplied as a certified reference standard with ≥95% purity (AKSci) or ≥97% purity (BOC Sciences, CATO) and full characterization data compliant with regulatory guidelines for ANDA and DMF submissions [2].

capillary electrophoresis chiral separation impurity quantification pharmaceutical quality control

Procurement-Driven Application Scenarios for Sitafloxacin Isomer I (SSR) CAS 127254-11-9 in Pharmaceutical Development, Quality Control & Antibacterial Research


Regulatory Impurity Reference Standard for Sitafloxacin API Batch Release and Stability Testing

Sitafloxacin isomer I (SSR) serves as a pharmacopoeial impurity reference standard for the identification, system suitability testing, and quantification of the SSR stereoisomer in sitafloxacin active pharmaceutical ingredient and finished drug product. The validated capillary electrophoresis method achieves quantification at the 0.1% (m/m) threshold mandated by drug regulatory authorities, who require stereoisomeric impurity control below this level due to DU-6856's demonstrated inhibitory activity against human topoisomerase II (IC50 = 1,854 μg/mL) and its consequent potential for cytotoxicity [1][3]. Certificate of analysis documentation compliant with ICH Q2(R1) validation requirements and traceability to pharmacopoeial standards (USP/EP) is available from certified reference standard suppliers, supporting ANDA and DMF submissions [4].

Stereochemical Structure-Activity Relationship Probe in Fluoroquinolone Drug Discovery Programs

DU-6856 occupies a defined, intermediate position in the stereochemical SAR hierarchy of the sitafloxacin isomer series: it is the second-most potent stereoisomer against both DNA gyrase (IC50 = 0.18 μg/mL) and topoisomerase IV (IC50 = 0.86 μg/mL), while exhibiting the second-highest selectivity index (10,298) for bacterial versus human topoisomerase II [1]. This pharmacological fingerprint—established through direct head-to-head comparison with sitafloxacin, DU-6857, DU-6858, levofloxacin, ofloxacin, and ciprofloxacin in the same study [1]—makes the compound a valuable stereochemical probe for medicinal chemistry efforts exploring the conformational determinants of fluoroquinolone target engagement, resistance susceptibility, and therapeutic index [2].

Negative Control and Comparator in Antibacterial Susceptibility Testing Panels

The consistent ~2-fold reduction in antibacterial activity of DU-6856 relative to sitafloxacin, documented across 15 clinically relevant Gram-positive and Gram-negative strains including E. coli (MIC 0.016 vs 0.008 μg/mL), S. aureus (MIC 0.016 vs 0.008 μg/mL), P. aeruginosa (MIC 0.25 vs 0.125 μg/mL), and S. pneumoniae (MIC 0.063 vs 0.031 μg/mL), establishes this isomer as a reproducible, quantitatively characterized negative control for use in minimum inhibitory concentration assays, time-kill kinetic studies, and mutant prevention concentration determinations where stereochemical discrimination of antibacterial activity is required [1].

In Vitro Toxicology Screening Using Human Topoisomerase II Inhibition as a Surrogate Endpoint

The human placental topoisomerase II relaxation assay, in which DU-6856 exhibits an IC50 of 1,854 μg/mL—intermediate between sitafloxacin (2,369 μg/mL, lowest activity) and DU-6858 (1,147 μg/mL, highest activity)—provides a mechanistically relevant in vitro screen for predicting fluoroquinolone-associated cytotoxicity [1]. This assay, which demonstrated no correlation between bacterial and mammalian enzyme inhibition across the isomer panel, can be used with DU-6856 as a characterized reference compound to benchmark the human topoisomerase II inhibitory liability of novel fluoroquinolone candidates and to assess the toxicological significance of stereoisomeric impurities in quinolone drug development programs [1][3].

Quote Request

Request a Quote for sitafloxacin isomer I(SSR)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.